1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Overview
Description
1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a synthetic molecule that belongs to the class of acetylenic alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol can be synthesized through the propargylation of cyclopentanone with 4-ethylphenylacetylene. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by nucleophilic addition to the carbonyl group of cyclopentanone .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Alkyl halides
Scientific Research Applications
1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dicyclopropyl-3-phenyl-prop-2-yn-1-ol
- 1,1-Bis-biphenyl-4-yl-prop-2-yn-1-ol
- 4-(Prop-2-yn-1-yloxy)benzonitrile
Uniqueness
1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol is unique due to its specific structural features, such as the presence of a cyclopentanol ring and an ethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[3-(4-ethylphenyl)prop-2-ynyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c1-2-14-7-9-15(10-8-14)6-5-13-16(17)11-3-4-12-16/h7-10,17H,2-4,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDGZYYONKAFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CCC2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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